molecular formula C21H32O4 B13829157 5beta-Pregnan-17,21-diol-3,20-dione CAS No. 566-42-7

5beta-Pregnan-17,21-diol-3,20-dione

Cat. No.: B13829157
CAS No.: 566-42-7
M. Wt: 348.5 g/mol
InChI Key: WNIBSYGPDJBVOA-BRRPRDELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5beta-Pregnan-17,21-diol-3,20-dione, also known as 5beta-Dihydrocortexolone, is a steroid compound with the molecular formula C21H32O4. It is a derivative of pregnane and is structurally related to other steroid hormones. This compound is of interest due to its potential biological activities and its role as an intermediate in the biosynthesis of other steroids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Pregnan-17,21-diol-3,20-dione typically involves the reduction of corresponding ketones or the hydroxylation of pregnane derivatives. One common method is the reduction of 5beta-Pregnane-3,20-dione using selective reducing agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the desired transformations .

Chemical Reactions Analysis

Types of Reactions

5beta-Pregnan-17,21-diol-3,20-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of this compound .

Scientific Research Applications

5beta-Pregnan-17,21-diol-3,20-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5beta-Pregnan-17,21-diol-3,20-dione involves its interaction with specific molecular targets, such as steroid receptors. It may modulate the activity of these receptors, influencing various biological pathways. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5beta-Pregnan-17,21-diol-3,20-dione is unique due to its specific hydroxylation pattern and its role as an intermediate in the biosynthesis of other steroids. Its distinct chemical properties and biological activities set it apart from other similar compounds .

Properties

CAS No.

566-42-7

Molecular Formula

C21H32O4

Molecular Weight

348.5 g/mol

IUPAC Name

(5R,8R,9S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h13,15-17,22,25H,3-12H2,1-2H3/t13-,15-,16+,17+,19+,20+,21+/m1/s1

InChI Key

WNIBSYGPDJBVOA-BRRPRDELSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.